molecular formula C10H8Cl2O2 B6261400 3-(2,6-dichlorophenyl)-2-methylprop-2-enoic acid CAS No. 1081758-62-4

3-(2,6-dichlorophenyl)-2-methylprop-2-enoic acid

Cat. No.: B6261400
CAS No.: 1081758-62-4
M. Wt: 231.1
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Description

3-(2,6-dichlorophenyl)-2-methylprop-2-enoic acid is an organic compound characterized by the presence of a dichlorophenyl group attached to a methylprop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-dichlorophenyl)-2-methylprop-2-enoic acid typically involves the reaction of 2,6-dichlorotoluene with suitable reagents under controlled conditions. One common method includes the use of a complex catalyst formed by a transition metal and a ligand, such as palladium chloride and Xantphos, in the presence of an alcohol and an oxidant like tert-butyl peroxy ether . The reaction proceeds through a series of steps, including hydrolysis and acidification, to yield the desired product.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The choice of catalysts and reagents is crucial to achieving efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-dichlorophenyl)-2-methylprop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The dichlorophenyl group can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted phenyl derivatives.

Scientific Research Applications

3-(2,6-dichlorophenyl)-2-methylprop-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,6-dichlorophenyl)-2-methylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Diclofenac: A well-known non-steroidal anti-inflammatory drug (NSAID) with a similar dichlorophenyl structure.

    2,6-dichlorophenylacetic acid: Another compound with a dichlorophenyl group, used in different chemical and pharmaceutical applications.

Uniqueness

3-(2,6-dichlorophenyl)-2-methylprop-2-enoic acid is unique due to its specific structural features and reactivity

Properties

CAS No.

1081758-62-4

Molecular Formula

C10H8Cl2O2

Molecular Weight

231.1

Purity

95

Origin of Product

United States

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